Cas no 55356-46-2 (Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate)

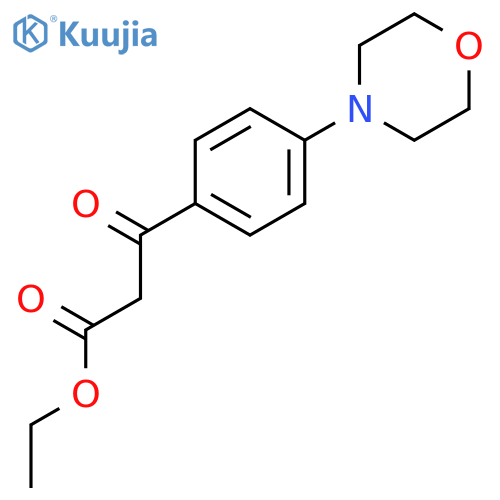

55356-46-2 structure

商品名:Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

- ethyl 3-(4-morpholin-4-ylphenyl)-3-oxopropanoate

- Ethyl 4-(4-Morpholinophenyl)-3-oxopropanoate

- ethyl 4'-morpholinobenzoylacetate

- 4-(4-MORPHOLINYL)-BETA-OXO-BENZENEPROPANOIC ACID ETHYL ESTER

- 3-(4-Morpholin-4-yl-phenyl)-3-oxo-propionic acid ethyl ester

- DB-365529

- DTXSID80622860

- BCP34573

- AS-70974

- SY015636

- CS-0453569

- Ethyl3-(4-morpholinophenyl)-3-oxopropanoate

- MFCD11974624

- Ethyl 3-[4-(morpholin-4-yl)phenyl]-3-oxopropanoate

- SCHEMBL5089230

- AKOS016011086

- 4-(4-Morpholinyl)-.beta.-oxo-benzenepropanoic acid ethyl ester

- 55356-46-2

-

- MDL: MFCD11974624

- インチ: InChI=1S/C15H19NO4/c1-2-20-15(18)11-14(17)12-3-5-13(6-4-12)16-7-9-19-10-8-16/h3-6H,2,7-11H2,1H3

- InChIKey: MLGMJULJUAPAEY-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CC(=O)C1=CC=C(C=C1)N2CCOCC2

計算された属性

- せいみつぶんしりょう: 277.13100

- どういたいしつりょう: 277.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- PSA: 55.84000

- LogP: 1.72410

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate セキュリティ情報

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EY653-100mg |

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate |

55356-46-2 | 97% | 100mg |

¥376.0 | 2023-09-01 | |

| abcr | AB455934-1g |

4-(4-Morpholinyl)-.beta.-oxo-benzenepropanoic acid ethyl ester; . |

55356-46-2 | 1g |

€302.60 | 2025-02-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y01185-1g |

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate |

55356-46-2 | 95% | 1g |

¥1959.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y01185-5g |

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate |

55356-46-2 | 95% | 5g |

¥5819.0 | 2023-09-05 | |

| Apollo Scientific | OR471703-1g |

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate |

55356-46-2 | 95% | 1g |

£266.00 | 2025-02-20 | |

| Apollo Scientific | OR471703-5g |

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate |

55356-46-2 | 95% | 5g |

£628.00 | 2025-02-20 | |

| eNovation Chemicals LLC | D691186-10g |

Ethyl 3-(4-Morpholinophenyl)-3-oxopropanoate |

55356-46-2 | 95% | 10g |

$890 | 2024-07-20 | |

| Alichem | A019119698-250mg |

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate |

55356-46-2 | 95% | 250mg |

$226.44 | 2023-09-01 | |

| eNovation Chemicals LLC | D691186-10g |

Ethyl 3-(4-Morpholinophenyl)-3-oxopropanoate |

55356-46-2 | 95% | 10g |

$890 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524236-10g |

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate |

55356-46-2 | 98% | 10g |

¥8748.00 | 2024-05-09 |

Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate 関連文献

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

55356-46-2 (Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate) 関連製品

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:55356-46-2)Ethyl 3-(4-morpholinophenyl)-3-oxopropanoate

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):163.0/486.0/865.0